(2R)-N-Ethyl-2-hydroxypropanamide (CAS 152970-08-6) is a highly specialized chiral α-hydroxy secondary amide derived from D-lactic acid [1]. In industrial and scientific procurement, it serves two primary, non-interchangeable roles: as an obligate stereospecific building block for chiral agrochemicals and as a low-volatility, hydrogen-bonding green solvent [2]. Unlike generic polar aprotic solvents, this compound offers a unique combination of a secondary amide N-H donor, a hydroxyl group, and exceptional hydrolytic stability. Buyers prioritize this specific enantiomer when manufacturing the active (R)-isomer of carbamate herbicides or when formulating environmentally compliant, low-VOC aqueous concentrates that require precise rheological and solvation profiles [2].
Substituting (2R)-N-ethyl-2-hydroxypropanamide with racemic mixtures, achiral analogs, or alternative green solvents critically compromises downstream utility. In agrochemical synthesis, replacing the (2R)-enantiomer with racemic N-ethyl lactamide yields a 50% inactive product mixture, doubling the required application rate and violating strict environmental regulations for chiral pesticides [1]. Furthermore, substituting with N,N-dimethyl lactamide fails synthetically because it lacks the secondary amine proton necessary for specific condensation reactions, and it alters the hydrogen-bonding network required for solvating complex polar active ingredients. Finally, attempting to use ethyl lactate as a cheaper alternative in aqueous formulations leads to rapid hydrolytic degradation, causing severe pH drift and formulation instability that the robust amide linkage of (2R)-N-ethyl-2-hydroxypropanamide inherently prevents [2].
In the synthesis of the chiral herbicide carbetamide, the stereochemistry of the final product is entirely dictated by the precursor. Utilizing (2R)-N-ethyl-2-hydroxypropanamide ensures the exclusive formation of (R)-carbetamide, which is the biologically active enantiomer [1]. In contrast, substituting with racemic N-ethyl-2-hydroxypropanamide yields a 50:50 mixture of (R)- and (S)-carbetamide, effectively halving the herbicidal efficacy per gram and doubling the environmental chemical load [2]. This strict stereospecific requirement makes the (2R)-enantiomer a non-negotiable procurement target for regulatory-compliant agrochemical manufacturing.
| Evidence Dimension | Active Enantiomer Yield in Carbetamide Synthesis |
| Target Compound Data | >99% (R)-carbetamide (biologically active) |
| Comparator Or Baseline | Racemic N-ethyl-2-hydroxypropanamide (yields 50% inactive (S)-isomer) |
| Quantified Difference | 100% relative increase in active ingredient yield per mole of precursor |
| Conditions | Standard phenyl isocyanate condensation assay |
Procuring the exact (2R)-enantiomer prevents the synthesis of inactive agrochemical isomers, ensuring high product efficacy and compliance with stringent environmental regulations.
When utilized as a polar solvent in aqueous agrochemical or industrial formulations, (2R)-N-ethyl-2-hydroxypropanamide demonstrates exceptional resistance to hydrolysis due to its robust amide linkage [1]. Comparatively, closely related green solvents like ethyl lactate (an ester) undergo rapid hydrolysis in aqueous environments, especially under slight pH deviations, generating lactic acid and ethanol [2]. This degradation not only depletes the solvent but also causes severe pH drift, destabilizing the formulated active ingredients. The amide structure of (2R)-N-ethyl-2-hydroxypropanamide ensures long-term shelf stability in water-based suspension concentrates.
| Evidence Dimension | Hydrolytic Degradation Rate in Aqueous Media |
| Target Compound Data | Highly stable (minimal degradation over standard shelf-life) |
| Comparator Or Baseline | Ethyl lactate (rapid hydrolysis to lactic acid and ethanol) |
| Quantified Difference | Orders of magnitude lower hydrolysis rate; prevents formulation pH drift |
| Conditions | Aqueous formulation storage at ambient to elevated temperatures |
Provides critical shelf-life stability for aqueous formulations where ester-based solvents would degrade and compromise the product.
As a solvent, (2R)-N-ethyl-2-hydroxypropanamide features a secondary amide group, providing both a strong hydrogen bond donor (N-H) and acceptor (C=O), in addition to its hydroxyl group [1]. This dual-donor/acceptor capacity allows it to solvate a broader range of complex, highly polar active ingredients compared to tertiary amide solvents like N,N-dimethyl lactamide, which lack the N-H donor [1]. This specific hydrogen-bonding network also contributes to unique rheological properties, making it superior for stabilizing concentrated suspension formulations where intermolecular interactions are critical for preventing phase separation.
| Evidence Dimension | Hydrogen Bond Donor Capacity |
| Target Compound Data | Presence of secondary N-H donor (Hansen parameter δh elevated) |
| Comparator Or Baseline | N,N-dimethyl lactamide (tertiary amide, lacks N-H donor) |
| Quantified Difference | Expanded solubility window for protic and highly polar active ingredients |
| Conditions | Solvent parameter analysis and active ingredient dissolution profiling |
Allows formulators to dissolve and stabilize complex active ingredients that are insoluble in tertiary amide or purely aprotic solvents.
Industrial procurement is increasingly shifting away from conventional polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) due to strict volatile organic compound (VOC) regulations and toxicity concerns. (2R)-N-ethyl-2-hydroxypropanamide serves as a high-performance, low-VOC alternative, exhibiting a vapor pressure significantly lower than NMP (typically <0.2 mmHg at 20°C) and a high flash point [1]. This thermal profile drastically reduces evaporative losses during high-temperature processing and minimizes occupational exposure, making it a preferred solvent for environmentally compliant manufacturing and agricultural sprays [1].
| Evidence Dimension | Vapor Pressure at 20°C |
| Target Compound Data | < 0.2 mmHg (Low VOC emission potential) |
| Comparator Or Baseline | N-methyl-2-pyrrolidone (NMP) (~0.3 mmHg, high regulatory scrutiny) |
| Quantified Difference | Significantly reduced volatility and improved safety profile |
| Conditions | Standard ambient temperature and pressure (SATP) |
Enables the replacement of regulated solvents like NMP in industrial processes, ensuring compliance with environmental and occupational safety standards.
Directly leveraging its strict (2R) stereocenter, this compound is the obligate precursor for synthesizing (R)-carbetamide and related enantiopure carbamate herbicides, ensuring maximum biological efficacy and regulatory compliance [1].
Due to its robust amide linkage that resists hydrolysis, it is the preferred green solvent for long shelf-life aqueous agrochemical formulations where ester-based solvents like ethyl lactate would degrade and cause pH drift [2].
Utilizing its secondary amide N-H hydrogen bond donor, it serves as a superior solvent for dissolving complex, highly polar active ingredients that fail to solubilize in tertiary amides like N,N-dimethyl lactamide [2].
With its exceptionally low vapor pressure, it is an ideal drop-in replacement for toxic or highly regulated solvents like NMP in industrial coatings, cleaning formulations, and agricultural sprays [2].